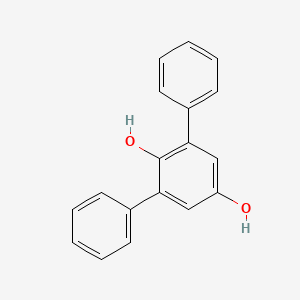
2,6-diphenylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diphenylbenzene-1,4-diol: is an organic compound with the molecular formula C18H14O2 It is a derivative of benzene, featuring two phenyl groups and two hydroxyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Diphenylbenzene-1,4-diol can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with phenyl groups and hydroxyl groups.
Dihydroxylation of Alkenes: This approach involves the addition of hydroxyl groups to alkenes using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,6-Diphenylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced derivatives.
Substitution: The phenyl groups can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, lead tetraacetate, and periodic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2,6-Diphenylbenzene-1,4-diol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2,6-diphenylbenzene-1,4-diol involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property allows it to neutralize free radicals and protect cells from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species and the stabilization of cellular structures .
相似化合物的比较
2-Methoxybenzene-1,4-diol: This compound has a similar structure but with a methoxy group instead of a phenyl group.
Eugenol: A natural phenolic compound with antioxidant properties.
Carvacrol: Another natural phenolic compound known for its antimicrobial and antioxidant activities.
Uniqueness: 2,6-Diphenylbenzene-1,4-diol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other similar compounds.
属性
CAS 编号 |
13379-77-6 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
2,6-diphenylbenzene-1,4-diol |
InChI |
InChI=1S/C18H14O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,19-20H |
InChI 键 |
SYAHSEYNOYOEQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















